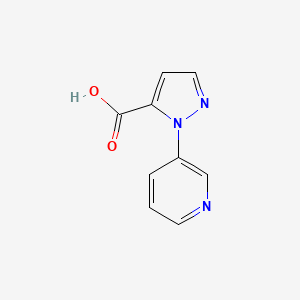

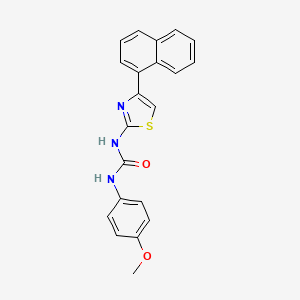

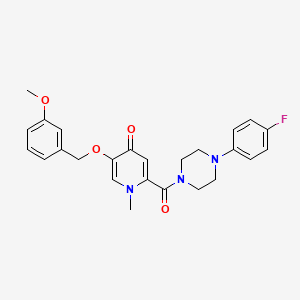

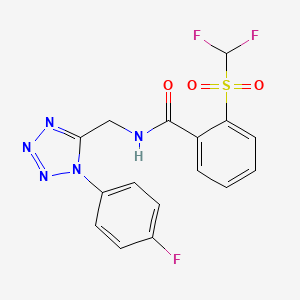

![molecular formula C18H16FN3O2S B2544419 ethyl 3-[(3-fluorophenyl)carbamothioylamino]-1H-indole-2-carboxylate CAS No. 160424-53-3](/img/structure/B2544419.png)

ethyl 3-[(3-fluorophenyl)carbamothioylamino]-1H-indole-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 3-[(3-fluorophenyl)carbamothioylamino]-1H-indole-2-carboxylate, commonly known as EFCA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Transformations

The synthesis of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates and their transformations offer insights into the chemical reactivity and potential applications of similar indole derivatives. These compounds are synthesized through the heating of ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates with polyphosphoric acid. Such processes can lead to a variety of transformations, including debenzoylation and decarboxylation reactions, which are crucial for the structural modification and optimization of bioactive molecules (Cucek & Verček, 2008).

Antiviral Activity

Research into substituted ethyl 2-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids and their derivatives has demonstrated significant antiviral activity against various viruses, including BVDV, HCV, and influenza A viruses. This highlights the potential of indole derivatives in the development of new antiviral agents. The modifications at the indole core can profoundly impact the antiviral efficacy, providing a valuable strategy for drug discovery efforts (Ivashchenko et al., 2015).

Crystal Structure Characterization

The detailed characterization of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, including its crystal structure, provides foundational knowledge for understanding the molecular interactions and stability of indole derivatives. Such information is critical for the design of compounds with desired biological properties and for the optimization of drug-like molecules (Sapnakumari et al., 2014).

Allosteric Modulation of Receptors

Studies on novel compounds, including indole derivatives, have identified their potential as allosteric modulators of the cannabinoid CB1 receptor. This suggests the versatility of indole-based compounds in targeting receptor systems beyond their traditional applications, opening up new avenues in the modulation of receptor activity for therapeutic purposes (Price et al., 2005).

Fluorescent pH Sensors

The development of fluorescent pH sensors based on heteroatom-containing indole derivatives demonstrates the applicability of these compounds in analytical chemistry and diagnostic applications. The ability to tune the emission properties through structural modification of indole compounds enables the design of sensitive and selective sensors for biological and environmental monitoring (Yang et al., 2013).

Wirkmechanismus

Target of Action

Ethyl 3-[(3-fluorophenyl)carbamothioylamino]-1H-indole-2-carboxylate is a compound that belongs to the class of indole derivatives . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets in the body.

Mode of Action

Given its classification as an indole derivative , it is likely that it interacts with its targets in a manner similar to other compounds in this class. Indole derivatives are known to exhibit a broad spectrum of biological activities , suggesting that this compound may also interact with its targets to produce a variety of effects.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect a wide range of biochemical pathways.

Result of Action

Given the broad spectrum of biological activities exhibited by indole derivatives , it is likely that this compound produces a variety of effects at the molecular and cellular level.

Biochemische Analyse

Biochemical Properties

Cellular Effects

The cellular effects of ethyl 3-[(3-fluorophenyl)carbamothioylamino]-1H-indole-2-carboxylate are currently unknown due to the lack of specific studies on this compound. Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-studied. Indole derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

ethyl 3-[(3-fluorophenyl)carbamothioylamino]-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O2S/c1-2-24-17(23)16-15(13-8-3-4-9-14(13)21-16)22-18(25)20-12-7-5-6-11(19)10-12/h3-10,21H,2H2,1H3,(H2,20,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQVKTTCSIQQVQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=S)NC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

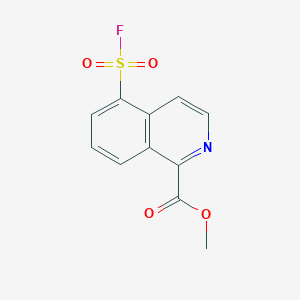

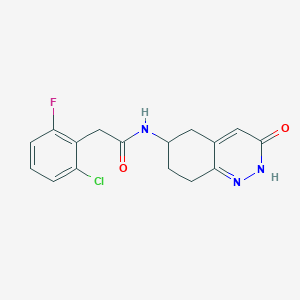

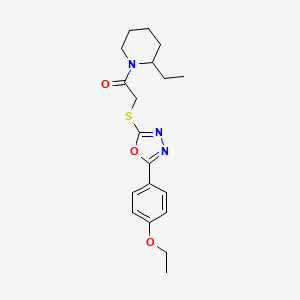

![N-[[4-ethyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2544350.png)